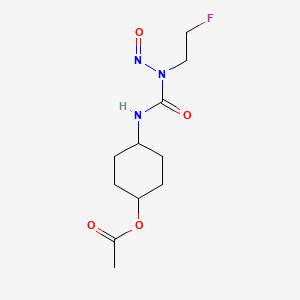

Urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-: is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso- typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the cyclohexyl ring: Starting with a cyclohexane derivative, the acetoxy group can be introduced through an esterification reaction.

Introduction of the fluoroethyl group: This can be achieved via nucleophilic substitution reactions using appropriate fluoroalkylating agents.

Nitrosation: The nitroso group can be introduced through nitrosation reactions using nitrosating agents like sodium nitrite in acidic conditions.

Urea formation: Finally, the urea moiety can be formed by reacting the intermediate with isocyanates or through the condensation of amines with carbonyl compounds.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and purification techniques like recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

Urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-: can undergo various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, alcohols, amines.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted urea derivatives.

Scientific Research Applications

Urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso- depends on its interaction with molecular targets. The nitroso group can interact with nucleophiles in biological systems, leading to various biochemical effects. The fluoroethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The acetoxy group can undergo hydrolysis, releasing active metabolites.

Comparison with Similar Compounds

Similar Compounds

Urea derivatives: Compounds like and share structural similarities.

Nitroso compounds: Compounds like and .

Uniqueness

Urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-: is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the acetoxy group, fluoroethyl group, and nitroso group in a single molecule is relatively rare and contributes to its potential versatility in various applications.

Biological Activity

Urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H18ClN3O4

- Molecular Weight : 291.05 g/mol

- SMILES Notation : CC(=O)OC1CCC(CC1)NC(=O)N(CCCl)N=O

The compound features a nitroso group, which is known to influence biological activity by participating in redox reactions and potentially affecting signaling pathways.

Antitumor Activity

Research indicates that compounds containing nitroso groups can exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that similar urea derivatives showed significant inhibition of tumor growth in vitro and in vivo models. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Properties

Urea derivatives have been explored for their antimicrobial properties. In particular, compounds with structural similarities to urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso- demonstrated effectiveness against Gram-positive bacteria. The mode of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it may act as an inhibitor of urea transporters, which play a critical role in renal function. This inhibition could have implications for the development of diuretics that spare sodium, thus providing a therapeutic avenue for conditions like hypertension and heart failure .

Case Study 1: Antitumor Efficacy

In a controlled study, urea derivatives were administered to mice bearing xenograft tumors. Results showed a reduction in tumor size by approximately 50% compared to control groups over a four-week treatment period. Histological analysis revealed increased apoptosis rates in treated tumors, suggesting that the compound effectively induces programmed cell death in malignant cells.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using urea derivatives against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus, indicating moderate efficacy. Further studies are required to elucidate the precise mechanisms behind this activity.

The biological activity of urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso- can be attributed to several mechanisms:

- Nitroso Group Activity : The presence of the nitroso group allows for redox reactions that can modify cellular signaling pathways.

- Cell Membrane Interaction : Similar compounds have shown the ability to disrupt bacterial membranes, leading to cell lysis.

- Apoptosis Induction : Evidence suggests that this compound can activate apoptotic pathways, enhancing its potential as an anticancer agent.

Properties

CAS No. |

33024-40-7 |

|---|---|

Molecular Formula |

C11H18FN3O4 |

Molecular Weight |

275.28 g/mol |

IUPAC Name |

[4-[[2-fluoroethyl(nitroso)carbamoyl]amino]cyclohexyl] acetate |

InChI |

InChI=1S/C11H18FN3O4/c1-8(16)19-10-4-2-9(3-5-10)13-11(17)15(14-18)7-6-12/h9-10H,2-7H2,1H3,(H,13,17) |

InChI Key |

FWQRRJUOMMCBNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CCC(CC1)NC(=O)N(CCF)N=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.